5-Pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid
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Overview
Description
5-Pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid is a chemical compound with the molecular formula C13H17NO3S and a molecular weight of 267.34 g/mol . This compound is part of the thienopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 5-Pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid involves several steps. One common synthetic route starts with the cyclization of 2-thiophenecarboxaldehyde and 2-aminopyridine in the presence of a suitable catalyst . The resulting intermediate is then subjected to pivaloylation using pivaloyl chloride in the presence of a base such as triethylamine . The reaction conditions typically involve refluxing the mixture in an organic solvent like dichloromethane or toluene.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
5-Pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction produces alcohols or amines .
Scientific Research Applications
5-Pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects . For example, similar thienopyridine compounds are known to inhibit platelet aggregation by blocking the P2Y12 receptor on platelets .
Comparison with Similar Compounds
5-Pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid can be compared with other thienopyridine derivatives such as:
Clopidogrel: A well-known antiplatelet agent used to prevent blood clots.
Ticlopidine: Another antiplatelet drug with similar mechanisms of action.
Prasugrel: A newer thienopyridine derivative with enhanced efficacy and safety profiles.
The uniqueness of this compound lies in its specific pivaloyl group, which may confer distinct chemical and biological properties compared to other thienopyridine compounds .
Properties
Molecular Formula |
C13H17NO3S |
---|---|
Molecular Weight |
267.35 g/mol |
IUPAC Name |
5-(2,2-dimethylpropanoyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C13H17NO3S/c1-13(2,3)12(17)14-5-4-9-8(7-14)6-10(18-9)11(15)16/h6H,4-5,7H2,1-3H3,(H,15,16) |
InChI Key |
KBWANOLSOXMGDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC2=C(C1)C=C(S2)C(=O)O |
Origin of Product |
United States |
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